REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][N:8]=[C:7]([S:16][CH3:17])[N:6]=1)([CH3:3])[CH3:2].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)C>[CH:1]([NH:4][C:5]1[C:10]([C:11]([OH:13])=[O:12])=[CH:9][N:8]=[C:7]([S:16][CH3:17])[N:6]=1)([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
10.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=NC(=NC=C1C(=O)OCC)SC
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
129 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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STIRRING
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Details
|
the resulting mixture was stirred for 0.5 h at room temperature
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Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
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Type
|
WASH
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Details
|
the solids were washed twice with water (2×50 mL)
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Type
|
CUSTOM
|
Details
|
dried in the vacuum oven at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=NC(=NC=C1C(=O)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.9 mmol | |
AMOUNT: MASS | 8.38 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |